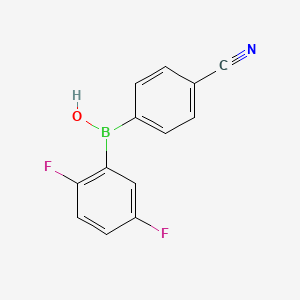
(4-Cyanophenyl)(2,5-difluorophenyl)borinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyanophenyl)(2,5-difluorophenyl)borinic acid is an organoboron compound that features a boron atom bonded to a 4-cyanophenyl group and a 2,5-difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)(2,5-difluorophenyl)borinic acid typically involves the reaction of 4-cyanophenylboronic acid with 2,5-difluorophenylboronic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an aqueous or organic solvent, and the temperature is maintained between 80-100°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions and maximize yield. The use of automated systems for monitoring and controlling reaction parameters ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions
(4-Cyanophenyl)(2,5-difluorophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form boranes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an organic solvent.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
(4-Cyanophenyl)(2,5-difluorophenyl)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (4-Cyanophenyl)(2,5-difluorophenyl)borinic acid in Suzuki-Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst. This is followed by the formation of a carbon-carbon bond between the phenyl groups. The molecular targets include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
類似化合物との比較
Similar Compounds
- 4-Cyanophenylboronic acid
- 2,5-Difluorophenylboronic acid
- Phenylboronic acid
Uniqueness
(4-Cyanophenyl)(2,5-difluorophenyl)borinic acid is unique due to the presence of both a cyano group and two fluorine atoms on the phenyl rings. This combination imparts distinct electronic properties, making it highly effective in specific cross-coupling reactions compared to its analogs .
特性
CAS番号 |
872495-72-2 |
|---|---|
分子式 |
C13H8BF2NO |
分子量 |
243.02 g/mol |
IUPAC名 |
(4-cyanophenyl)-(2,5-difluorophenyl)borinic acid |
InChI |
InChI=1S/C13H8BF2NO/c15-11-5-6-13(16)12(7-11)14(18)10-3-1-9(8-17)2-4-10/h1-7,18H |
InChIキー |
OMCSLFVSHAHLGF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C#N)(C2=C(C=CC(=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
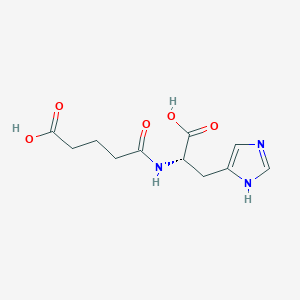
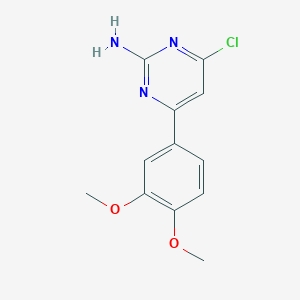
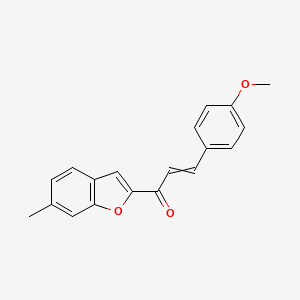
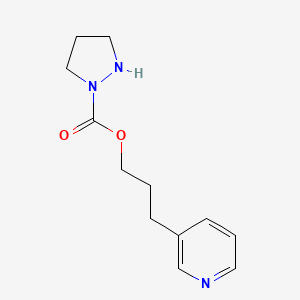


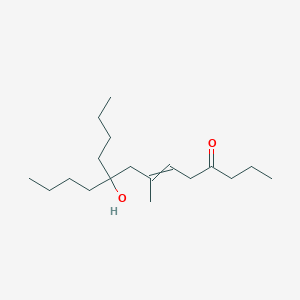
![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene](/img/structure/B12594009.png)
![N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B12594018.png)
![Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate](/img/structure/B12594032.png)
